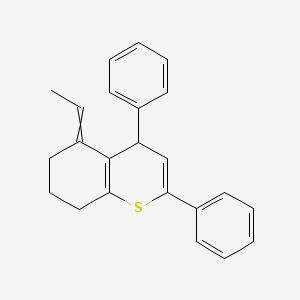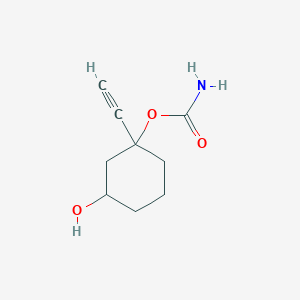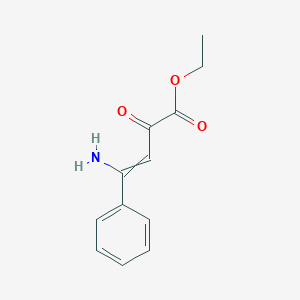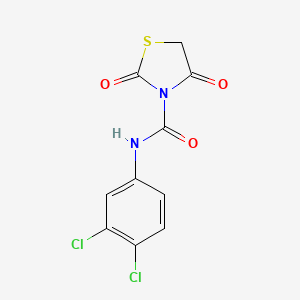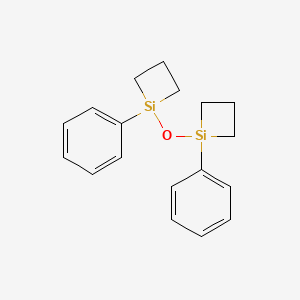
1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene is an organic compound with a complex aromatic structure It is characterized by the presence of ethyl, fluoro, and methyl substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene typically involves multi-step organic reactions One common method includes the Friedel-Crafts alkylation reaction, where benzene derivatives are alkylated using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Aplicaciones Científicas De Investigación
1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its target, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
- 1-(4-Methylphenyl)-2-fluoro-4-(4-ethylphenyl)benzene
- 1-(4-Ethylphenyl)-2-chloro-4-(4-methylphenyl)benzene
- 1-(4-Ethylphenyl)-2-fluoro-4-(4-methoxyphenyl)benzene
Comparison: 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the fluoro group, in particular, can significantly alter the compound’s properties compared to its chloro or methoxy analogs, potentially enhancing its stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Número CAS |
95759-41-4 |
|---|---|
Fórmula molecular |
C21H19F |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C21H19F/c1-3-16-6-10-18(11-7-16)20-13-12-19(14-21(20)22)17-8-4-15(2)5-9-17/h4-14H,3H2,1-2H3 |
Clave InChI |
KVEZYNBWTVBAJC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


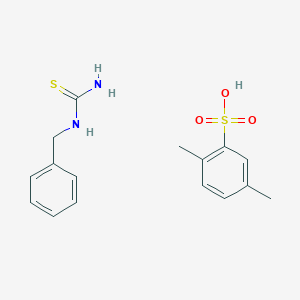
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
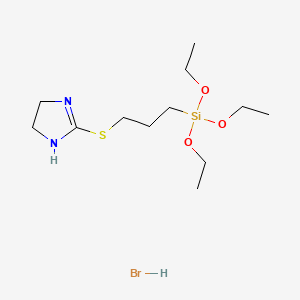
![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

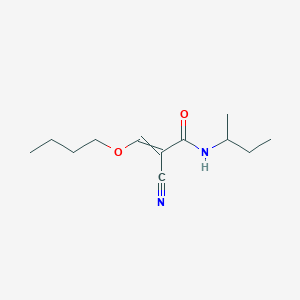
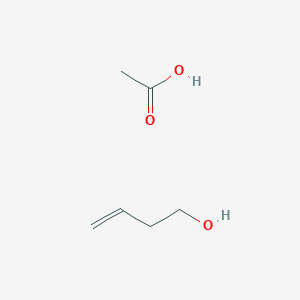
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
